Fmoc-(R)-2-(pentenyl)Ala-OH

Catalog No.
S1794177
CAS No.
288617-77-6
M.F
C23H25NO4
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-(R)-2-(pentenyl)Ala-OH

CAS Number

288617-77-6

Product Name

Fmoc-(R)-2-(pentenyl)Ala-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1

InChI Key

MRJFPZWLOJOINV-HSZRJFAPSA-N

SMILES

Array

Synonyms

288617-77-6;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoicacid;(R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-methylhept-6-enoicacid;(2R)-2-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-2-METHYL-6-HEPTENOICACID;SCHEMBL1272380;CTK4G2299;Fmoc-D-2-(4'-pentenyl)alanine;MolPort-009-679-981;ZINC36914705;AKOS005063559;CF-1390;(R)-N-Fmoc-2-(4'-pentenyl)alanine;(R)-N-Fmoc-2-(5'-pentenyl)alanine;AJ-93445;AK109522;AM007125;AN-29053;SC-66595;KB-209607;ST2408128;W-2544;(R)-N-Fmoc-2-amino-2-methyl-6-heptenoicacid;I14-7728;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-hept-6-enoicacid;(2R)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-2-methyl-6-heptenoicacid

Canonical SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-(R)-2-(pentenyl)Ala-OH (commonly designated as Fmoc-R5-OH) is a specialized α,α-disubstituted unnatural amino acid engineered for the solid-phase synthesis of all-hydrocarbon stapled peptides [1]. Featuring an (R)-configured α-methyl group and an α-pentenyl side chain, this building block is primarily utilized as a precursor for ruthenium-catalyzed ring-closing metathesis (RCM) to form macrocyclic bridges across peptide secondary structures[1]. In procurement and synthetic planning, Fmoc-R5-OH is the mandatory precursor for establishing i, i+7 cross-links (spanning two helical turns) when paired with an S8-configured amino acid, as well as for i, i+3 linkages [1]. Its precise stereochemistry ensures that the olefin tether is correctly oriented to match the pitch of a right-handed α-helix, a strict geometric requirement for maximizing target affinity, cellular penetrance, and proteolytic stability in therapeutic peptide development [1].

Attempting to substitute Fmoc-R5-OH with its more common (S)-enantiomer (Fmoc-S5-OH) in i, i+7 or i, i+3 stapling positions results in catastrophic synthetic and functional failure [1]. Because the right-handed α-helix dictates specific spatial geometries, an (S)-configured pentenyl chain at the i+7 position points away from the i position, while its α-methyl group clashes with the helix core [1]. This stereochemical mismatch sterically hinders the ruthenium catalyst, drastically reducing RCM yield. Even if macrocyclization is forced, the resulting S8-S5 cross-link distorts the peptide backbone, severely compromising α-helicity, eliminating protease resistance, and ablating binding affinity to intracellular protein-protein interaction (PPI) targets [1]. Procurement must strictly differentiate between R5 and S5 building blocks based on the exact helical span required, as they are completely non-interchangeable [1].

RCM Efficiency in Two-Turn (i, i+7) Helical Cross-Linking

In the synthesis of double-turn stapled peptides, the combination of S8 at position i and R5 at position i+7 ensures optimal alignment of the terminal olefins [1]. Comparative synthetic studies demonstrate that the S8-R5 pairing undergoes rapid and near-quantitative ring-closing metathesis (RCM) using Grubbs' first-generation catalyst [1]. Conversely, substituting R5 with the S5 enantiomer (S8-S5 pairing) leads to severe steric hindrance, resulting in failed cyclization or trace yields under standard conditions[1].

Evidence DimensionMacrocyclization (RCM) Yield
Target Compound DataHigh/quantitative yield (S8-R5 combination)
Comparator Or BaselineTrace or failed yield (S8-S5 combination)
Quantified DifferenceNear-total loss of cyclization efficiency when substituting (R) for (S) at i+7
ConditionsSolid-phase peptide synthesis (SPPS) followed by on-resin RCM with Grubbs catalyst

Procuring the exact (R)-enantiomer is non-negotiable for manufacturing i, i+7 stapled peptides, as the wrong stereoisomer prevents the core cross-linking reaction.

Structural Stabilization of Right-Handed α-Helices

The primary function of Fmoc-R5-OH in an i, i+7 staple is to lock the peptide into a rigid α-helical conformation[1]. Circular dichroism (CD) analyses of peptides utilizing the correct S8-R5 staple show a dramatic increase in α-helicity, often rising from ~20% in the unstapled baseline to over 80% in the stapled analog [1]. Incorrect stereochemical pairing fails to stabilize the helix and can actively unfold the peptide due to backbone distortion [1].

Evidence DimensionSolution α-Helicity
Target Compound Data>80% helicity (with S8-R5 staple)
Comparator Or Baseline~20% helicity (unstapled linear peptide)
Quantified Difference~4-fold increase in helical content
ConditionsCircular dichroism spectroscopy in aqueous solution

High α-helicity is directly correlated with the biological activity and target affinity of peptide therapeutics, justifying the cost of specialized chiral building blocks.

Enhancement of in vitro Protease Resistance

Peptides stapled using the Fmoc-R5-OH building block (in an S8-R5 configuration) exhibit profound resistance to proteolytic degradation [1]. The rigid 11-carbon hydrocarbon brace shields the peptide backbone from protease cleavage sites. In comparative degradation assays, S8-R5 stapled peptides demonstrate half-lives exceeding 24 hours in serum or protease solutions, whereas the unstapled linear analogs are rapidly degraded within minutes[1].

Evidence DimensionProteolytic Half-Life
Target Compound Data>24 hours half-life (S8-R5 stapled)
Comparator Or Baseline<15 minutes half-life (unstapled baseline)
Quantified Difference>90-fold increase in proteolytic half-life
Conditionsin vitro serum or standard protease (e.g., trypsin/chymotrypsin) degradation assays

For in vivo or cell-based assays, extended proteolytic stability is essential, making the R5-dependent staple a critical procurement requirement for translational peptide research.

Enabling i, i+4 Stapling in All-D (Left-Handed) Peptides

While S5-S5 is standard for right-handed i, i+4 helices, Fmoc-R5-OH is strictly required for stapling left-handed α-helices composed of D-amino acids[1]. Studies on all-D peptides show that an R5-R5 staple correctly mirrors the right-handed S5-S5 geometry, successfully increasing the solution helicity of D-peptides from ~20% to ~40% and imparting cellular permeability, whereas S5-S5 fails to staple the left-handed backbone [1].

Evidence DimensionLeft-Handed Helicity Induction
Target Compound Data~40% helicity (R5-R5 stapled all-D peptide)
Comparator Or Baseline~20% helicity (unstapled all-D peptide)
Quantified Difference2-fold increase in left-handed helicity
ConditionsBP-REMD simulations and CD spectroscopy of all-D peptide sequences

Researchers developing protease-impervious all-D therapeutic peptides must procure Fmoc-R5-OH to successfully staple and stabilize left-handed helical targets.

Synthesis of i, i+7 Double-Turn Stapled Peptides

Fmoc-R5-OH is the required building block for spanning two full turns of an α-helix. When paired with Fmoc-S8-OH, it forms an 11-carbon hydrocarbon staple that is critical for developing inhibitors against extended protein-protein interaction (PPI) interfaces, such as those found in β-catenin/Axin or p53/MDM2 complexes [1].

Development of i, i+3 Stapled Peptides

For tighter, shorter helical turns, Fmoc-R5-OH is paired with Fmoc-S5-OH to create an i, i+3 staple. This specific stereochemical pairing is necessary to accommodate the shorter distance and different angular pitch compared to the standard i, i+4 linkage, making it ideal for highly constrained peptide domains[1].

Engineering All-D Left-Handed Therapeutic Peptides

In the pursuit of absolute protease resistance, researchers synthesize peptides using exclusively D-amino acids, which form left-handed helices. Fmoc-R5-OH is used in an R5-R5 configuration to staple these left-handed helices, perfectly mirroring the standard S5-S5 staple used in natural right-handed peptides [1].

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

379.17835828 Da

Monoisotopic Mass

379.17835828 Da

Heavy Atom Count

28

Wikipedia

(2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-6-heptenoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types